One of the most significant chemical reactions involving picein is its enzymatic hydrolysis by β-glucosidase. This reaction cleaves the β-glycosidic bond, releasing the aglycone piceol (4'-hydroxyacetophenone) and glucose [, , ]. Piceol exhibits higher biological activity compared to its glycosylated form, potentially contributing to plant defense against herbivores like the spruce budworm [, ]. Further research is needed to explore other chemical reactions picein may undergo and their potential implications in different research fields.
Picein is a white crystalline solid with a melting point of 194°C []. It is soluble in water, methanol, and ethanol [, ]. Picein absorbs UV light, with maximum absorbance at 263 nm []. Its molecular weight is 314.29 g/mol. Detailed analyses of its physical and chemical properties, such as solubility, stability, and spectroscopic characteristics, are crucial for understanding its behavior in different experimental settings.
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